
5-Cyanoquinazoline
説明
Synthesis Analysis
The synthesis of quinazoline derivatives has been achieved through various methods. One method involves combining enzymatic catalysis and photocatalysis. The α-Chymotrypsin catalyzes the cyclization of aldehyde and 2-aminobenzamide, followed by White LED-induced oxidation of 2-phenyl-2, 3-dihydroquinazolin-4(1H)-one to obtain quinazolinone . Another method involves transition-metal-catalyzed reactions, which have emerged as reliable tools for the synthesis of pharmaceuticals . A new method for the synthesis of quinazolines based on the annulation of the benzene ring to 5-acetyl-6 methylpyrimidin-2-one (thione) derivatives has also been proposed .Molecular Structure Analysis
The molecular structure of 5-Cyanoquinazoline is represented by the linear formula C9H5N3 . It is a pale-yellow to yellow-brown solid . The InChI code for 5-Cyanoquinazoline is 1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H .Chemical Reactions Analysis
Quinazoline derivatives, including 5-Cyanoquinazoline, have been used in various chemical reactions. For instance, quinazoline 3-oxides have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Moreover, quinazoline derivatives have been synthesized and studied for their physical and chemical properties .Physical And Chemical Properties Analysis
5-Cyanoquinazoline has a molecular weight of 155.16 . It is a pale-yellow to yellow-brown solid .科学的研究の応用
Synthesis and Characterization
Synthesis and Antibacterial Activity : Tetrahydroquinazolines, synthesized using 5-cyanoquinazoline derivatives, have demonstrated significant antibacterial properties. These compounds were synthesized through a process involving cyclohexanones, which were then condensed with substituted benzaldehydes and treated with guanidine hydrochloride. These molecules were found to be non-toxic to human cells (Murthy et al., 2008).
Electrochemical and Photophysical Properties : Studies on chromophores incorporating 5-cyanoquinazoline have highlighted their electrochemical and photophysical properties. These studies have revealed insights into the influence of electron-withdrawing substituents on the quinazoline core and their impact on luminescence in various environments (Moshkina et al., 2020).
Biological and Medical Applications
Tubulin-Polymerization Inhibitors : Certain derivatives of 5-cyanoquinazoline have been identified as potent inhibitors of tubulin polymerization, making them relevant in the context of cancer research. These compounds have shown cytotoxic activity in vitro and have impacted microtubule formation and cell cycle arrest in cancer cells (Wang et al., 2014).
Anticandidal Agents : Quinazolinone conjugates derived from 5-cyanoquinazoline have been synthesized and demonstrated potent anticandidal activity, making them potential leads for antifungal therapies. These compounds have shown efficacy against various Candida strains and have been deemed non-toxic in human cell studies (Masood et al., 2018).
Anticancer Properties : Several studies have highlighted the potential of 5-cyanoquinazoline derivatives as anticancer agents. These compounds have exhibited cytotoxic effects against various cancer cell lines and have induced mechanisms like cell cycle arrest and apoptosis (Sonego et al., 2019), (Mohamed et al., 2018).
特性
IUPAC Name |
quinazoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZNJYOCOUQAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



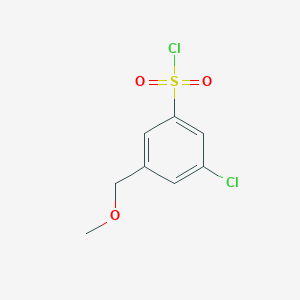
![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)

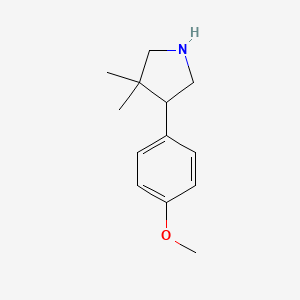


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)

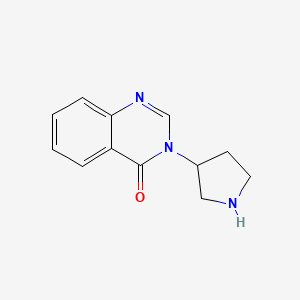
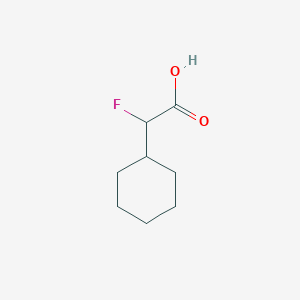
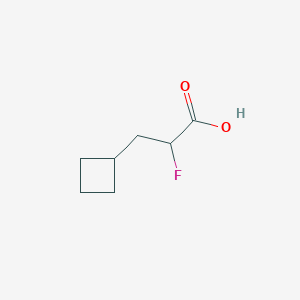

![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)
![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)